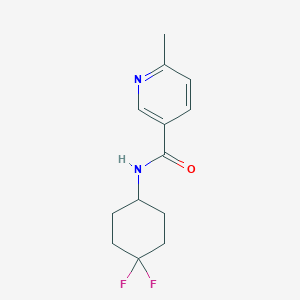

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a difluorocyclohexyl group attached to a pyridine ring, which contributes to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 6-methylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a modulator of specific biological pathways.

Industry: The compound is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism by which N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to particular enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine

- N-(4,4-difluorocyclohexyl)-1-naphthamide

Uniqueness

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide stands out due to its specific structural features, such as the difluorocyclohexyl group and the pyridine ring.

Activité Biologique

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide, also referred to in some studies as NMS-P118, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in oncology.

Overview of PARP-1 and Its Inhibition

PARP-1 is an enzyme involved in the cellular response to DNA damage, playing a crucial role in the repair mechanisms. Inhibitors of PARP-1 have become significant in cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as BRCA1/2 mutations. The selective inhibition of PARP-1 over its isoform PARP-2 is particularly desirable to minimize potential side effects associated with broader inhibition.

This compound features a 4,4-difluorocyclohexyl group that enhances its binding affinity and selectivity towards PARP-1. Studies have demonstrated that this compound binds effectively within the catalytic domain of PARP-1, filling specific hydrophobic pockets and establishing favorable interactions that enhance its potency.

Antitumor Activity

The compound has shown promising results in various preclinical studies. For instance:

- In Vitro Studies : NMS-P118 exhibited potent inhibition against several cancer cell lines with IC50 values ranging from low nanomolar to sub-micromolar concentrations. Table 1 summarizes the IC50 values across different cell lines:

| Cell Line | Tumor Type | IC50 (μM) |

|---|---|---|

| MDA-MB-436 | Breast Cancer | 0.079 |

| Capan-1 | Pancreatic Cancer | 0.15 |

| SJSA-1 | Osteosarcoma | 0.22 |

In these studies, NMS-P118 demonstrated superior selectivity for PARP-1 compared to PARP-2, with a reported selectivity ratio exceeding 83-fold .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent absorption, distribution, metabolism, and excretion (ADME) characteristics. It has been shown to achieve high plasma concentrations following oral administration, making it suitable for clinical applications .

Efficacy in Xenograft Models

In vivo studies using xenograft models have further validated the antitumor efficacy of NMS-P118. For example:

- Xenograft Studies : When administered orally at doses of 100 mg/kg, significant tumor growth inhibition was observed in models bearing BRCA-deficient tumors. The compound not only inhibited tumor growth but also induced apoptosis through mechanisms involving the cleavage of PARP and caspase activation .

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-6-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c1-9-2-3-10(8-16-9)12(18)17-11-4-6-13(14,15)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBFGQXRJORSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.